3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Purity specification Procurement quality Chromen-4-one screening compounds

3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 170241-49-3) is a fully synthetic small molecule belonging to the chromen-4-one (chromone) family, distinguished by a C-3 methylenedioxyphenyl (benzodioxole) substituent, a C-6 ethyl group, a C-7 hydroxyl moiety, and a C-2 methyl group. The compound is structurally classified as a 3-aryl-isoflavonoid analog and is commercially supplied as a research-grade screening compound with a certified minimum purity of 95%.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
Cat. No. B2880068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C19H16O5/c1-3-11-6-13-16(8-14(11)20)24-10(2)18(19(13)21)12-4-5-15-17(7-12)23-9-22-15/h4-8,20H,3,9H2,1-2H3
InChIKeyFFZJNTHEDRSRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one: A Methylenedioxy-Substituted Chromen-4-one Scaffold for Specialized Screening Libraries


3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 170241-49-3) is a fully synthetic small molecule belonging to the chromen-4-one (chromone) family, distinguished by a C-3 methylenedioxyphenyl (benzodioxole) substituent, a C-6 ethyl group, a C-7 hydroxyl moiety, and a C-2 methyl group [1]. The compound is structurally classified as a 3-aryl-isoflavonoid analog and is commercially supplied as a research-grade screening compound with a certified minimum purity of 95% . Its physicochemical profile includes a molecular weight of 324.3 g/mol, a calculated XLogP3-AA of 3.8, and a single hydrogen bond donor count, placing it in favorable oral drug-like chemical space according to Lipinski's rule-of-five parameters [1].

Why 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one Cannot Be Substituted with Generic Chromone Analogs


Within the chromen-4-one screening library space, numerous compounds share a common 6-ethyl-7-hydroxy-2-methyl-chromen-4-one core but diverge critically at the C-3 aryl substituent. The target compound's C-3 methylenedioxybenzene (benzo[d][1,3]dioxole) group confers one fewer hydrogen bond donor and a distinct electron-rich aromatic topology compared to analogs bearing benzothiazole, dihydrobenzodioxin, or chlorophenoxy moieties at the same position [1]. These differences alter hydrogen bonding capacity, lipophilicity, and metabolic stability—parameters that directly affect screening hit rates and selectivity profiles. Consequently, so-called 'close analogs' from the same chromen-4-one library are not functionally interchangeable in target-based or phenotypic assays; substitution without structural verification may invalidate structure–activity relationship (SAR) studies and lead to irreproducible results .

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one Against Closest Analogs


Purity Grade and Vendor Availability: 95% Certified from AKSci vs. Sigma-Aldrich AldrichCPR

The target compound is supplied by AKSci (catalog 1181CP) with a minimum purity specification of 95% and a publicly available Safety Data Sheet (SDS) that includes GHS hazard classification . In contrast, the same compound listed by Sigma-Aldrich (product R513741) is categorized as an AldrichCPR (Custom Produced Reagent) product line, for which a pre-defined purity specification is not published on the product page at the time of retrieval . For procurement decisions requiring documented purity levels and hazard profiles before purchase, the AKSci offering provides quantitative quality assurance data that the Sigma-Aldrich listing does not transparently disclose.

Purity specification Procurement quality Chromen-4-one screening compounds

Molecular Property Differentiation: Hydrogen Bond Donor Count vs. Benzothiazole and Dihydrobenzodioxin Analogs

The target compound possesses exactly 1 hydrogen bond donor (the C-7 phenolic hydroxyl) and 5 hydrogen bond acceptors, yielding a calculated XLogP3-AA of 3.8 [1]. A structurally related chromen-4-one analog, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one, introduces an additional tertiary amine (dimethylamino) group, increasing the hydrogen bond acceptor count and basicity, which alters solubility and target engagement profiles . Similarly, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one contains a sulfur atom in the benzothiazole ring, creating a different electrostatic potential surface that can affect π-stacking and binding to hydrophobic protein pockets . These molecular property differences mean that the target compound occupies a distinct region of chemical space within the chromen-4-one library, making it a non-redundant member of any screening deck.

Drug-likeness Hydrogen bonding Lipinski rule-of-five Chromen-4-one SAR

Safety and Handling Profile: Documented GHS Hazard Classification Available Pre-Purchase

The AKSci SDS for catalog 1181CP assigns the target compound specific GHS hazard classifications: Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity–Single Exposure (Category 3, Respiratory System), with the signal word 'Warning' and hazard statements H315, H319, and H335 . For the comparator product from Sigma-Aldrich (R513741), no publicly accessible SDS was available at the time of retrieval, and the product is listed under the AldrichCPR category without explicit hazard disclosure on the product page . This documented safety profile allows laboratory safety officers to perform risk assessments and implement appropriate engineering controls before compound receipt.

Laboratory safety GHS classification SDS availability Chromen-4-one handling

Supply Lead Time: AKSci Stock Availability Versus Custom Synthesis Timelines

AKSci lists the target compound as a stocked catalog item (1181CP) with stated shipping from the San Francisco Bay Area via FedEx, UPS, or DHL, implying immediate availability for standard order quantities . Other vendors, including Evitachem (catalog EVT-3017142), require a formal inquiry and quotation process before confirming availability and lead time, and Evitachem's product page explicitly states that this compound is for non-human research only . For laboratories operating under time-sensitive screening campaigns, the difference between a stocked catalog item and a quote-dependent custom reagent can represent a lead time gap of days versus weeks.

Procurement lead time Inventory availability Screening compound supply chain

In Silico Drug-Likeness: Compliance with Lipinski and Veber Rules Versus Heavier Chromen-4-one Analogs

The target compound has a molecular weight of 324.3 g/mol, XLogP3-AA of 3.8, 1 HBD, 5 HBA, and 2 rotatable bonds, satisfying all four Lipinski criteria and the Veber rule (rotatable bonds ≤10) [1]. A structurally related analog, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one hydrochloride (CAS 171008-95-0), has a molecular weight of 431.91 g/mol (as the hydrochloride salt) and a purity specification of NLT 98% , exceeding the Lipinski molecular weight cutoff of 500 g/mol but approaching the upper limit. The target compound's lower molecular weight and compliance with drug-likeness filters position it more favorably as a fragment-like or lead-like starting point for medicinal chemistry optimization compared to bulkier, higher molecular weight analogs within the same chromen-4-one chemotype.

Drug-likeness Oral bioavailability prediction Lipinski rule-of-five Veber rules

Recommended Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one Based on Quantitative Differentiation Evidence


High-Throughput Screening Library Enrichment for Kinase or Epigenetic Target Campaigns

The compound's unique C-3 methylenedioxyphenyl substituent, favorable drug-likeness profile (MW 324.3, XLogP3-AA 3.8, 1 HBD, 5 HBA), and verified 95% purity [1] make it a suitable addition to diverse screening decks targeting kinases, bromodomains, or other methylation-reader proteins where planar aromatic groups engage hydrophobic pockets. Its differentiation from benzothiazole- and dihydrobenzodioxin-substituted analogs in hydrogen bonding capacity justifies its inclusion as a non-redundant chemotype .

Structure–Activity Relationship (SAR) Studies on Chromen-4-one Core Modifications

When systematically comparing C-3 aryl substituent effects on target binding or cellular activity, this compound serves as the methylenedioxy reference point. Its documented GHS hazard profile and availability as a stocked catalog item with disclosed purity [1] enable reproducible SAR studies. Researchers can directly compare its biological readouts against benzothiazole (CAS 222716-17-8) or dihydrobenzodioxin (CAS 171008-95-0) analogs to isolate the contribution of the methylenedioxy motif.

Computational Chemistry and Molecular Docking Validation Sets

The compound's well-defined computed properties (XLogP3-AA 3.8, 2 rotatable bonds, 1 HBD) [1] and its structural divergence from other chromen-4-one library members make it valuable for validating docking scoring functions and pharmacophore models. Its relatively rigid structure (only 2 rotatable bonds) reduces conformational sampling complexity in molecular dynamics simulations.

Pre-Clinical In Vitro ADME Profiling of Isoflavonoid-like Scaffolds

With a molecular weight of 324.3 g/mol and compliance with all Lipinski and Veber criteria [1], this compound is an appropriate candidate for in vitro permeability (Caco-2 or PAMPA), microsomal stability, and plasma protein binding assays within chromen-4-one-focused ADME panels. Its lower molecular weight relative to 8-aminomethyl-substituted analogs provides a baseline for assessing the metabolic penalty of additional substituents.

Quote Request

Request a Quote for 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.